Hapten C

Description

Historical Context of Hapten Research and the Genesis of Hapten C Studies

The foundational understanding of haptens emerged from the pioneering work of Austrian immunologist Karl Landsteiner in the early 20th century. wikipedia.orgresearchgate.netbritannica.comslideshare.netdeshbandhucollege.ac.in Landsteiner's experiments, particularly with synthetic haptens like dinitro-halogenated benzenes, established the "hapten hypothesis," demonstrating that low molecular weight organic chemicals could become immunogenic upon modification of self-proteins. researchgate.net This concept revealed that while haptens could bind specifically to antibodies, they could not, by themselves, stimulate an immune response. wikipedia.orgslideshare.netslideshare.net The genesis of studies involving specific haptens like this compound aligns with this historical trajectory, focusing on leveraging these principles for targeted immunological applications, such as the development of assays for small biological molecules like histamine (B1213489). glpbio.commedchemexpress.com

Fundamental Immunological Principles of Hapten Activity

Haptens are defined as small molecules, typically with a molecular mass less than 1000 Daltons, that possess antigenicity (the ability to bind to immune receptors) but lack immunogenicity (the ability to independently induce an immune response). wikipedia.orgbritannica.comslideshare.netdeshbandhucollege.ac.inslideshare.netnih.govcreative-biolabs.comnih.govnih.govbosterbio.com Their immunological activity is fundamentally dependent on their interaction with larger molecules within the host.

An epitope, also known as an antigenic determinant, is the specific region on an antigen that is recognized and bound by an antibody or a T-cell receptor. deshbandhucollege.ac.innih.govbosterbio.comcreative-diagnostics.comcreative-biostructure.com this compound, as a small chemical entity, functions as an epitope-presenting entity when it is chemically conjugated to a larger carrier molecule. creative-biolabs.comnih.gov In this conjugated form, this compound presents a specific molecular structure that can be recognized by the immune system, allowing for the generation of antibodies that can subsequently bind to free this compound or related structures, such as histamine. glpbio.commedchemexpress.com This specific recognition is crucial for its application in quantitative immunoassays.

The inability of haptens like this compound to elicit an immune response independently is due to their small size, which prevents them from effectively cross-linking B-cell receptors or being adequately processed and presented by antigen-presenting cells to recruit T-cell help. wikipedia.orgdeshbandhucollege.ac.innih.govcreative-biolabs.comnih.govbosterbio.com Therefore, for this compound to become immunogenic and induce an antibody response, it must be covalently linked to a larger, immunogenic carrier molecule, typically a protein. wikipedia.orgbritannica.comslideshare.netdeshbandhucollege.ac.inslideshare.netnih.govcreative-biolabs.comnih.govnih.govbosterbio.com

Upon conjugation, the hapten-carrier complex acts as a complete antigen. B cells recognize the hapten moiety, internalize the complex, and process the carrier protein into peptides. These peptides are then presented on MHC class II molecules to T helper cells. nih.govcreative-biolabs.com The activated T cells, specific for the carrier-derived peptides, provide the necessary co-stimulatory signals and cytokines to activate the B cells, leading to their proliferation and differentiation into plasma cells that produce hapten-specific antibodies. nih.govcreative-biolabs.com The design of these conjugates, including the method of hapten attachment, the type of carrier protein, and the hapten density, significantly influences the strength and specificity of the resulting immune response. wikipedia.orgcreative-biolabs.comnih.govmdpi.com

Evolution of Research Paradigms for this compound

The research paradigms surrounding haptens have evolved from initial observations of their antigen-binding capabilities to sophisticated applications in diagnostics and therapeutics. Early research, pioneered by Landsteiner, focused on defining the basic immunological properties of haptens and their interactions with antibodies. wikipedia.orgresearchgate.netbritannica.com This led to a deeper understanding of how drug-protein adducts could trigger immune reactions, particularly in drug hypersensitivity. researchgate.netnih.gov

The evolution of research paradigms for haptens, including those relevant to this compound, has progressed to investigate the precise nature of hapten-modified peptides presented by MHC molecules, the number of such peptides required to stimulate T cells, and the critical protein modifications involved in T-cell activation. researchgate.net This ongoing refinement of understanding has been crucial for developing more effective strategies for generating hapten-specific antibodies and for understanding immune responses to small molecules.

Overview of Major Research Areas in this compound Immunology

This compound, as a histamine derivative, is specifically employed in the development of enzyme-linked immunosorbent assays (ELISA) for the quantitative determination of histamine in various matrices, such as food. glpbio.commedchemexpress.com This application falls under the broader research area of developing sensitive quantitative and qualitative immunoassays, where hapten-carrier conjugates are essential tools. wikipedia.orgcreative-biolabs.comnih.gov

Beyond its specific use, the general principles derived from hapten research, which are applicable to compounds like this compound, extend to several major immunological research areas:

Immunoassay Development: Haptens are indispensable for creating antibodies against small molecules that are otherwise non-immunogenic, enabling the detection and quantification of a wide range of substances including drugs, hormones, environmental contaminants, and food toxins. wikipedia.orgcreative-biolabs.comnih.gov

Vaccine Development: Haptens are used in the design of synthetic vaccines, particularly for substances like drugs of abuse (e.g., opioids, methamphetamine, nicotine) where the hapten is conjugated to a carrier to elicit protective antibodies. mdpi.comtaylorandfrancis.comrsc.org

Allergic Contact Dermatitis (ACD) and Autoimmune Studies: Haptens are widely used in animal models to study ACD and to induce autoimmune-like responses, providing insights into the mechanisms of inflammatory bowel disease (IBD) and other autoimmune conditions. wikipedia.orgnih.govdiva-portal.orgnih.gov

Cancer Immunotherapy: Research has explored the potential of haptens to induce antitumor immunity and tumor regression through various approaches, including ex vivo haptenation of tumor cells. nih.govnih.gov

Understanding Immune Recognition: Hapten research continues to contribute to the fundamental understanding of how the immune system recognizes and responds to diverse chemical structures, including the role of T-cell-dependent responses and the impact of hapten conjugation on carrier protein immunogenicity. researchgate.netnih.govdiva-portal.org

These diverse applications underscore the critical role of haptens, including specific compounds like this compound, in both basic immunological research and the development of diagnostic and therapeutic strategies.

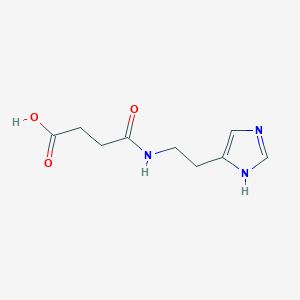

Structure

3D Structure

Properties

CAS No. |

90579-19-4 |

|---|---|

Molecular Formula |

C9H13N3O3 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C9H13N3O3/c13-8(1-2-9(14)15)11-4-3-7-5-10-6-12-7/h5-6H,1-4H2,(H,10,12)(H,11,13)(H,14,15) |

InChI Key |

HDTPJPBYARVADN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CCC(=O)O |

Origin of Product |

United States |

Synthesis and Conjugation Strategies for Hapten C Research

Rational Design of Hapten C Derivatives for Immunological Applications

Rational design of this compound derivatives aims to optimize the presentation of the hapten to the immune system while preserving its critical antigenic determinants. This involves modifying this compound to introduce or expose specific reactive sites suitable for conjugation.

The choice of reactive functional groups on this compound for conjugation is paramount, as it dictates the available coupling chemistries and the stability of the resulting conjugate. Common functional groups exploited for hapten conjugation include amines (-NH₂), carboxyls (-COOH), thiols (-SH), and hydroxyls (-OH) researchgate.netgoogle.comhuji.ac.ilnih.gov. For instance, if this compound possesses an accessible amine group, it can be reacted with carboxyl groups on a carrier protein using carbodiimide (B86325) chemistry, or with activated esters huji.ac.ilwikipedia.org. Conversely, if this compound has a carboxyl group, it can be coupled to amine-rich carrier proteins wikipedia.orgmdpi.com. Thiol groups, often introduced via cysteine residues or modifications, offer highly specific conjugation through maleimide (B117702) chemistry, which forms stable thioether bonds google.comhuji.ac.ilmdpi.comnih.gov. Hydroxyl groups can also be targeted for conjugation through various reactions, including those involving epoxides, carbonyldiimidazole, or periodate (B1199274) oxidation google.com. The selection process for this compound would involve identifying intrinsic functional groups or introducing them through chemical modification, ensuring they are positioned to allow for effective presentation of the hapten's immunogenic "face" researchgate.netrsc.org.

For example, a conceptual data table illustrating the reactivity and suitability of various functional groups on this compound for conjugation could be structured as follows:

| Functional Group on this compound | Common Conjugation Chemistry | Advantages | Disadvantages |

| Amine (-NH₂) | Carbodiimide, NHS-esters | Versatile, common | Can react with multiple lysines on carrier, potentially reducing specificity nih.gov |

| Carboxyl (-COOH) | Carbodiimide, hydrazide | Readily available on many haptens | Requires activation, can lead to side reactions wikipedia.org |

| Thiol (-SH) | Maleimide, pyridyl disulfides | Highly specific, stable bond | May require introduction of thiol if not naturally present google.comhuji.ac.il |

| Hydroxyl (-OH) | Epoxide, carbonyldiimidazole | Diverse options | Often less reactive than amines or thiols, may require specific activation google.com |

The inherent chemical structure of this compound significantly influences its conjugation efficacy and subsequent immunological performance. Factors such as steric hindrance, solubility, and the stability of this compound under reaction conditions are critical researchgate.netbeilstein-journals.orgacs.org. A bulky this compound, for instance, might experience steric hindrance around its reactive functional groups, leading to lower conjugation yields beilstein-journals.org. Furthermore, the solubility of this compound in the reaction medium directly impacts the accessibility of its reactive sites to the linker or carrier protein, thus affecting conjugation efficiency beilstein-journals.org. Maintaining the original molecular structure of this compound during derivatization and conjugation is crucial to ensure that the elicited antibodies recognize the native hapten rather than a modified form or the linker itself researchgate.netmdpi.com. Research findings often demonstrate that even subtle structural modifications or the choice of attachment site can profoundly impact the immunogenicity and specificity of the generated antibodies rsc.orgacs.orgmdpi.com. For example, studies have shown that haptens with a relatively rigid chemical backbone and polar groups are more likely to be recognized by high-sensitivity antibodies cranfield.ac.uk.

Linker Design and Engineering in this compound Conjugates

The linker, a chemical spacer connecting this compound to the carrier protein, plays a pivotal role in the conjugate's immunogenicity and the specificity of the elicited immune response. Its design requires careful consideration of length, chemical composition, and rigidity.

The length of the linker can significantly influence how this compound is presented to the immune system. An appropriately sized linker can reduce steric hindrance from the large carrier protein, allowing the hapten to be more accessible for recognition by B-cell receptors and antibodies nih.govnih.gov. If the linker is too short, the hapten might be "hidden" within the carrier protein's microenvironment, leading to poor immune recognition nih.gov. Conversely, an excessively long linker might increase flexibility, potentially leading to the generation of antibodies against the linker itself rather than solely the hapten, or it might allow the hapten to adopt unfavorable conformations nih.govrsc.org. Research on various haptens has shown that optimal linker lengths exist for maximizing antibody affinity and specificity nih.govacs.org.

A conceptual table illustrating the impact of linker length on this compound recognition could be:

| Linker Length (Approximate Atoms) | Potential Impact on Immune Recognition of this compound | Observed Antibody Affinity/Specificity |

| Short (e.g., 2-5 atoms) | Steric hindrance from carrier protein, reduced accessibility | Potentially lower affinity, reduced specificity nih.gov |

| Optimal (e.g., 6-15 atoms) | Reduced steric hindrance, optimal presentation | Higher affinity, improved specificity nih.gov |

| Long (e.g., >15 atoms) | Increased flexibility, potential for anti-linker antibodies | Variable affinity, potential for non-specific binding nih.govrsc.org |

The chemical nature and rigidity of the linker are crucial determinants of this compound's immunogenicity. Linkers can be aliphatic, aromatic, or contain polyethylene (B3416737) glycol (PEG) units google.complos.org. Rigid linkers, such as those incorporating aromatic rings or triple bonds, can restrict the conformational freedom of this compound, potentially leading to a more defined presentation of the epitope plos.org. However, overly rigid linkers have been shown to sometimes reduce immunogenicity or block hapten accessibility to antibodies nih.govrsc.org. In contrast, flexible linkers, such as those rich in glycine (B1666218) or PEG, can provide greater conformational freedom, which can be beneficial for presenting the hapten in an accessible manner and enhancing the immune response nih.govacs.orggoogle.com. PEGylated linkers, known for their hydrophilicity and biocompatibility, can also improve the solubility of the conjugate and reduce non-specific interactions google.com. The polarity of the linker also influences its interaction with the surrounding biological environment and can affect antibody binding nih.gov. Studies have demonstrated that modulating linker composition can significantly improve the immunological properties of hapten-carrier conjugates nih.gov.

Site-specific linker attachment to this compound is a sophisticated strategy that aims to control precisely which part of the hapten is exposed to the immune system. This is critical because the position of attachment can significantly influence the specificity of the elicited antibodies mdpi.comrsc.orgacs.orgmdpi.com. The "facial recognition hypothesis" suggests that antibodies are generated against the "face" of the hapten that is exposed after conjugation rsc.org. Therefore, by strategically selecting the attachment point, researchers can direct the immune response towards specific epitopes on this compound, avoiding the generation of "arm antibodies" that bind to the linker or the part of the hapten obscured by the carrier protein researchgate.netmdpi.com. Methods for site-specific conjugation include exploiting unique functional groups on this compound, enzymatic modifications, or advanced click chemistry approaches rsc.org. This targeted approach ensures a more consistent and predictable immune response, leading to antibodies with desired specificity and affinity for this compound nih.govresearchgate.net. For instance, research has shown that altering the linker tethering site on haptens can dramatically change the specificity of the antibodies generated acs.orgmdpi.com.

Carrier Protein Selection and Modification for this compound Conjugation

The choice of carrier protein is paramount in hapten-carrier conjugation, directly influencing the immunogenicity and the nature of the antibody response. Key factors in selecting a carrier protein include its immunogenicity, solubility, and the availability of functional groups suitable for conjugation with this compound. wikipedia.orgthermofisher.comcloud-clone.com

Immunogenic Properties of Diverse Carrier Proteins in this compound Studies

Diverse carrier proteins are utilized in hapten studies, each possessing distinct immunogenic characteristics. The primary role of the carrier protein is to provide the necessary T-cell epitopes to activate T helper cells, which in turn stimulate B cells to produce hapten-specific antibodies. creative-biolabs.comnih.gov

Commonly employed carrier proteins include:

Keyhole Limpet Hemocyanin (KLH) : KLH is a large, multimeric protein (4.5 x 10^5 - 1.3 x 10^7 Da) derived from the marine mollusk Megathura crenulata. It is widely favored due to its high molecular mass, strong immunogenicity, and numerous available lysine (B10760008) residues for hapten coupling. Its phylogenetic distance from mammalian proteins also helps reduce cross-reactivity in mammalian model organisms. thermofisher.comsigmaaldrich.cominterchim.frwikipedia.org Mariculture KLH (mcKLH), a purified form from Concholepas concholepas hemocyanin (CCH), offers similar immunogenic properties with improved stability and solubility. thermofisher.comcreativebiomart.net

Bovine Serum Albumin (BSA) : BSA (67 kDa) is a stable, soluble, and readily available serum protein. While smaller than KLH, it is fully immunogenic and frequently used for weakly antigenic compounds. BSA is often used as a secondary carrier for screening purposes in ELISA, especially when KLH is used for immunization, to differentiate hapten-specific antibodies from carrier-specific ones. thermofisher.comsigmaaldrich.comthermofisher.combiorxiv.org It contains numerous functional groups (amines, hydroxyls, carboxyls, sulfhydryl groups) suitable for conjugation. biorxiv.org

Ovalbumin (OVA) : OVA (45 kDa), or egg albumin, contains 20 lysine groups and 14 aspartic acid and 33 glutamic acid residues, offering both amine and carboxyl groups for conjugation. thermofisher.com OVA is somewhat immunogenic and is often used as a secondary (screening) carrier. thermofisher.comthermofisher.com

Cross-Reactive Material 197 (CRM197) : CRM197 (58.4 kDa) is a non-toxic mutant of diphtheria toxin, widely used as a carrier protein in conjugate vaccines to enhance the immunogenicity of polysaccharides and haptens. wikipedia.orgscarabgenomics.com A key advantage of CRM197 is its genetically detoxified nature, which allows it to retain a full complement of lysine amines for conjugation. wikipedia.org Studies have shown that CRM197 can elicit strong immune responses, and in some cases, may lead to less carrier-induced suppression of the immune response compared to tetanus toxoid (TT), particularly when multiple haptens are linked to the same carrier. wikipedia.orgnih.gov

The selection of a carrier protein for this compound studies depends on factors such as the desired immune response, the functional groups available on this compound, and the intended application (e.g., immunization vs. screening). creative-biolabs.comgbiosciences.com

Table 1: Immunogenic Properties of Common Carrier Proteins for Hapten Conjugation

| Carrier Protein | Molecular Weight (approx.) | Immunogenicity | Common Applications | Key Features |

| KLH | 4.5-13 x 10^6 Da thermofisher.com | High sigmaaldrich.cominterchim.fr | Immunization interchim.fr | Large size, numerous primary amines, phylogenetically distant from mammals interchim.frwikipedia.org |

| BSA | 67 kDa thermofisher.com | Moderate thermofisher.combiorxiv.org | Immunization, ELISA screening thermofisher.combiorxiv.org | Stable, soluble, many functional groups biorxiv.org |

| OVA | 45 kDa thermofisher.com | Moderate thermofisher.com | ELISA screening thermofisher.com | Contains lysine, aspartic, and glutamic acid residues thermofisher.com |

| CRM197 | 58.4 kDa wikipedia.org | High wikipedia.orgscarabgenomics.com | Vaccine development wikipedia.orgscarabgenomics.com | Genetically detoxified, retains full complement of lysine amines wikipedia.org |

Chemical Modification of Carrier Proteins for Enhanced this compound Coupling

Chemical modification of carrier proteins is often undertaken to introduce specific reactive groups, thereby enhancing the efficiency and control of this compound coupling. This process can optimize the hapten density and orientation, which are crucial for eliciting a robust and specific immune response. wikipedia.orgsigmaaldrich.comgbiosciences.com

Common modification strategies include:

Maleimide Activation : Carrier proteins like KLH, BSA, and OVA can be activated by reacting them with heterobifunctional crosslinkers such as Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). sigmaaldrich.comthermofisher.comgbiosciences.com This modification selectively converts primary amine groups (e.g., on lysine residues) of the carrier protein into sulfhydryl-reactive maleimide groups, forming stable amide bonds. sigmaaldrich.com The activated protein then possesses reactive maleimide groups on its surface, ready for conjugation with sulfhydryl-containing this compound analogues. sigmaaldrich.combicellscientific.com This reaction proceeds rapidly and selectively under mild conditions (pH 6.5–7.5). sigmaaldrich.comfishersci.com

Cationization : Carrier proteins such as BSA and OVA can be cationized by pretreatment with chemicals like ethylenediamine (B42938) (EDA). frontiersin.org This process converts carboxyl groups into amino groups, increasing the number of available amine sites for hapten conjugation and potentially preventing protein self-crosslinking. frontiersin.org Cationized proteins (cBSA, cOVA) have been shown to increase the number of free amino groups, leading to higher hapten ratios in conjugates. frontiersin.org

These modifications enable more controlled and efficient conjugation, allowing for the precise attachment of this compound to the carrier molecule. sigmaaldrich.comfrontiersin.org

Methodologies for Covalent Conjugation of this compound to Carrier Molecules

The covalent conjugation of this compound to carrier molecules is a critical step in creating an immunogenic complex. The choice of conjugation methodology depends on the functional groups present on this compound and the carrier protein, the desired hapten orientation, and the potential impact on biological and antigenic properties. creative-biolabs.comgbiosciences.com

Carbodiimide-Mediated Conjugation of this compound

Carbodiimide-mediated conjugation is a widely used method for coupling haptens to carrier proteins, particularly when this compound or the carrier protein possesses carboxyl and amine groups. creativebiomart.netgbiosciences.comfrontiersin.org This method is considered simple and effective. gbiosciences.com

The most common carbodiimide reagent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC). creativebiomart.netgbiosciences.com EDC reacts with available carboxyl groups on either this compound or the carrier protein to form an active O-acylisourea intermediate. This intermediate then readily reacts with a primary amine group (present on the other molecule) to form a stable amide bond, releasing a soluble urea (B33335) by-product. gbiosciences.com

Often, N-hydroxysuccinimide (NHS) or sulfo-NHS is used in conjunction with EDC. frontiersin.orggoogle.com NHS reacts with the EDC-activated carboxyl group to form a more stable succinimidyl ester, which can then react with primary amines. This two-step process can improve coupling efficiency and reduce undesirable side reactions, such as polymerization of the carrier protein. gbiosciences.comgoogle.com

For example, in studies involving this compound, if it contains a carboxyl group, it can be activated with EDC/NHS and then reacted with the abundant lysine (amine) residues on carrier proteins like BSA or KLH. Conversely, if this compound contains an amine group, it can be conjugated to carboxyl groups on the carrier protein. gbiosciences.comnih.gov

Table 2: Summary of Carbodiimide-Mediated Conjugation for this compound

| Reagents | Functional Groups Reacted | Bond Formed | Advantages | Considerations |

| EDC | Carboxyl and Amine gbiosciences.com | Amide gbiosciences.com | Simple, effective, rapid gbiosciences.com | Can lead to some protein polymerization wikipedia.orggbiosciences.com |

| EDC/NHS | Carboxyl and Amine frontiersin.org | Amide frontiersin.org | Improved efficiency, reduced side reactions gbiosciences.comfrontiersin.org | Requires careful pH control; neoepitope formation possible frontiersin.org |

Maleimide-Thiol Chemistry for this compound Bioconjugation

Maleimide-thiol chemistry is a highly selective and efficient method for bioconjugation, particularly when this compound contains a sulfhydryl (-SH) group (e.g., from a cysteine residue) and the carrier protein has been maleimide-activated. sigmaaldrich.combicellscientific.comthermofisher.com

As discussed in Section 2.3.2, carrier proteins are first modified with maleimide-containing crosslinkers (e.g., Sulfo-SMCC). sigmaaldrich.combicellscientific.com The maleimide group then reacts specifically and rapidly with the sulfhydryl group of this compound under mild coupling conditions (pH 6.5–7.5) to form a stable thioether bond. sigmaaldrich.comfishersci.com This reaction is known for its high specificity and fast kinetics, minimizing side reactions. gbiosciences.commdpi.com

This method is particularly advantageous for conjugating this compound analogues that can be synthesized with a terminal cysteine or other thiol-containing moieties, ensuring a defined orientation of the hapten on the carrier protein. sigmaaldrich.combicellscientific.com The high levels of maleimide activation on carrier proteins like KLH (up to 400-900 maleimide groups per molecule) ensure efficient conjugation of sulfhydryl-containing haptens. thermofisher.comfishersci.be

Cross-linking Reagents in this compound Conjugation

The conjugation of small molecules like this compound to larger carrier proteins is fundamental to render them immunogenic, enabling the generation of specific antibodies nih.govacs.orgcsic.escreative-biolabs.com. The choice of cross-linking reagent is dictated by the functional groups present on both this compound and the selected carrier protein, as well as the desired orientation and distance from the carrier creative-biolabs.comnih.govnih.gov. Given that this compound is a histamine (B1213489) derivative, which typically possesses amine and/or carboxyl groups, common cross-linking chemistries are employed for its conjugation mdpi.comnih.gov.

Among the widely utilized cross-linking reagents are carbodiimides, N-hydroxysuccinimide (NHS) esters, and maleimides nih.govwikipedia.org. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminaminopropyl)carbodiimide (EDC), facilitate the formation of amide bonds between carboxyl and amine groups, a common strategy for conjugating haptens to proteins nih.govwikipedia.orgwikipedia.org. For instance, EDC has been successfully used to conjugate histamine derivatives to carrier proteins like Bovine Serum Albumin (BSA) and Ovalbumin (OVA) nih.gov. NHS esters, often used in conjunction with carbodiimides, react with primary amines to form stable amide linkages nih.govrsc.org. Maleimides, on the other hand, are highly specific for sulfhydryl groups, forming stable thioether bonds fishersci.canih.govthermofisher.com. The selection of a suitable cross-linker is paramount to ensure the hapten-carrier conjugate functions effectively as an immunogen wikipedia.org.

Optimization of this compound Conjugate Characteristics

Optimizing the characteristics of this compound conjugates is critical for eliciting a robust and specific immune response, which in turn influences the sensitivity and specificity of immunoassays csic.escreative-biolabs.com. Key factors in this optimization process include the selection of the carrier protein, the conjugation method, and the resulting hapten density on the carrier csic.escreative-biolabs.com. The carrier protein, being a large molecule (typically >60 kDa), provides the necessary T-cell epitopes to activate B cells for antibody production csic.escreative-biolabs.comnih.govnih.gov. Common carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) nih.govnih.govcenmed.comnih.gov.

The design of the linker connecting this compound to the carrier protein is also crucial. A well-designed linker ensures that the characteristic structure of this compound is prominently displayed on the antigen's surface, promoting the elicitation of highly specific antibodies and avoiding interference with antibody recognition cenmed.com.

Control and Assessment of this compound Density on Carrier Proteins

Hapten density, defined as the number of hapten molecules covalently attached per molecule of carrier protein, is a critical determinant of the immunogenicity and the quality of the elicited antibody repertoire nih.govacs.orgcsic.escreative-biolabs.comresearchgate.netnih.govtandfonline.com. Inconsistent hapten-protein stoichiometries can lead to significant variations in antibody generation nih.govacs.orgacs.org.

Several analytical methods are employed to control and assess the density of this compound on carrier proteins:

Spectrophotometric Absorption (UV-Vis): This method measures changes in absorbance before and after conjugation. However, it can sometimes overestimate hapten density if non-covalently bound haptens contribute to the signal nih.govacs.orgresearchgate.nettandfonline.comacs.orgnih.gov.

Fluorescence: Similar to UV-Vis, fluorescence measurements can detect hapten-protein cross-linking nih.govacs.orgresearchgate.netacs.org.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-TOF MS): This is a direct and highly accurate method for determining hapten density by measuring the molecular weight difference between the conjugated and unconjugated carrier protein nih.govacs.orgcsic.esnih.govresearchgate.nettandfonline.comacs.orgnih.govresearchgate.netnih.govacs.org. MALDI-TOF MS is particularly effective at discriminating subtle differences in hapten density nih.govnih.govresearchgate.net.

Gel Electrophoresis (Native Gel and SDS-PAGE): These techniques are useful for detecting hapten-protein cross-linking and can provide qualitative insights into conjugate formation nih.govacs.orgresearchgate.netacs.org.

Trinitrobenzenesulfonic Acid (TNBS) Assay: This indirect method quantifies the decrease in free amine groups on the carrier protein after conjugation, correlating it with hapten density nih.govnih.govresearchgate.netresearchgate.net.

Modified Ellman's Test: Used for conjugates synthesized via maleimide-thiol chemistry, this test measures the amount of maleimide in the activated protein, which stoichiometrically corresponds to the hapten density nih.govnih.govresearchgate.netresearchgate.net.

Radiometric Methods: Techniques utilizing radiolabeled compounds, such as 14C-labeled cystine for sulfhydryl linkages, offer a simple and accurate way to measure hapten epitope densities during conjugation nih.govacs.org.

The optimal hapten density can vary depending on the specific application, such as antibody production or vaccine development. Studies have shown that a hapten density around 3-15 molecules per carrier protein can yield high antibody titers and moderate specificity nih.govacs.orgresearchgate.netnih.gov.

Reproducibility in this compound Conjugate Synthesis

Achieving reproducibility in this compound conjugate synthesis is paramount for consistent research outcomes, particularly in the context of antibody production and immunoassay development nih.govacs.orgresearchgate.netacs.org. Inconsistent hapten-protein stoichiometries can lead to significant variations in the generation of desired antibodies nih.govacs.orgacs.org.

Key aspects to ensure reproducibility include:

Appropriate Coupling Chemistries: The selection and meticulous execution of conjugation chemistries are vital to prevent issues such as protein precipitation and to ensure efficient and consistent hapten incorporation thermofisher.com. For instance, maleimide-thiol chemistry has been demonstrated to produce highly reproducible results and high yields for certain hapten-BSA conjugates cenmed.comnih.gov.

Robust Quantification Methods: Reliable methods for quantifying hapten density, such as MALDI-TOF MS, TNBS assay, and modified Ellman's test, are essential for monitoring and controlling the conjugation process nih.govnih.govresearchgate.net. These methods allow for the precise determination of the number of haptens attached, contributing to lot-to-lot consistency nih.govthermofisher.com.

Controlled Reaction Conditions: Factors such as hapten-to-carrier molar ratios, concentrations of reactants, pH, and temperature must be carefully controlled and optimized to ensure consistent conjugation efficiency and product characteristics nih.govwikipedia.org.

By rigorously controlling these parameters, researchers can synthesize this compound conjugates with consistent hapten densities and protein yields, leading to more reliable and comparable experimental results in immunological studies.

Immunological Mechanisms of Hapten C Recognition and Response

B Cell Activation by Hapten C-Carrier Complexes

The activation of B lymphocytes is a critical step in the humoral immune response to this compound. This process is initiated when B cells encounter this compound conjugated to a carrier protein. creative-biolabs.comnih.gov

B Cell Receptor Binding and Internalization of this compound Conjugates

This compound-specific B cells recognize and bind to the this compound moiety of the this compound-carrier complex via their surface B cell receptors (BCRs). creative-biolabs.comcreative-diagnostics.com For an effective activation signal, multiple BCRs need to be cross-linked by the multivalent this compound-carrier conjugate. nih.govcreative-biolabs.com This cross-linking initiates a signaling cascade within the B cell. nih.gov

Following binding, the B cell internalizes the entire this compound-carrier conjugate through receptor-mediated endocytosis. creative-biolabs.comcreative-diagnostics.com This process is crucial as it brings the carrier protein into the B cell's antigen processing pathway. nih.gov Inside the B cell, the conjugate is transported to endosomal and lysosomal compartments where the carrier protein is degraded into smaller peptide fragments. creative-biolabs.comnih.gov

T-Cell Dependent B Cell Responses to this compound

The antibody response to this compound is predominantly T-cell dependent, meaning it requires the help of T helper cells. pnas.orgnih.gov This collaborative interaction between B cells and T cells is essential for a robust and long-lasting immune response, including the generation of memory B cells. frontiersin.org

After the carrier protein is processed within the B cell, the resulting peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules. creative-biolabs.comnih.gov These peptide-MHC class II complexes are then transported to the surface of the B cell. youtube.com The presentation of these carrier-derived peptides is a pivotal step, as it allows the B cell to act as an antigen-presenting cell (APC) to carrier-specific T helper cells. creative-diagnostics.comimmunopaedia.org.za The T cell receptor on a T helper cell recognizes a specific combination of a particular peptide and an MHC class II molecule. nih.gov

It is important to note that the peptides presented are derived from the carrier protein, not from this compound itself, as only peptides can be presented by MHC molecules. researchgate.netmdpi.com This phenomenon, where the B cell recognizes the hapten and the T cell recognizes the carrier, is known as linked recognition. nih.gov

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1. Antigen Recognition | This compound-specific B cell binds to the this compound portion of the conjugate. creative-biolabs.comcreative-diagnostics.com | B Cell Receptor (BCR), this compound |

| 2. Internalization and Processing | The B cell internalizes the this compound-carrier complex and degrades the carrier protein into peptides. creative-biolabs.comnih.gov | Endosomes, Lysosomes, Proteases |

| 3. Antigen Presentation | Carrier-derived peptides are loaded onto MHC class II molecules and presented on the B cell surface. creative-biolabs.comyoutube.com | MHC Class II, Carrier Peptides |

| 4. T Cell Help | A carrier-specific T helper cell recognizes the peptide-MHC class II complex on the B cell. nih.gov | T Cell Receptor (TCR), CD4 |

| 5. B Cell Activation | The T cell provides signals that activate the B cell to proliferate and differentiate. nih.gov | CD40, CD40L, Cytokines (e.g., IL-4, IL-5) |

For full activation, the B cell requires a second, co-stimulatory signal from the T helper cell. nih.govwikipedia.org This signal is delivered through the interaction of molecules on the surfaces of both cells. A crucial interaction is between the CD40 ligand (CD40L or CD154) on the activated T helper cell and the CD40 receptor on the B cell. nih.govasm.org This interaction, along with the release of cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5) by the T cell, provides the necessary signals for the B cell to proliferate and differentiate into antibody-secreting plasma cells and memory B cells. nih.govnih.govasm.org

T-Cell Independent B Cell Responses to this compound (where applicable, e.g., Hapten-LPS)

In certain situations, this compound can elicit a T-cell independent (TI) antibody response. frontiersin.org This typically occurs when this compound is conjugated to a molecule that can directly activate B cells without T cell help, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov

This compound-LPS conjugates can activate B cells through two signals. The first is the binding of this compound to the BCR. The second signal is provided by the LPS moiety, which is a potent activator of B cells through its interaction with Toll-like receptor 4 (TLR4). pnas.org TI responses to hapten-LPS conjugates are characterized by the rapid production of IgM antibodies and are generally short-lived, with limited generation of memory B cells. frontiersin.orgnih.gov Studies have shown that even haptenated LPS lacking repeating polymeric structures can stimulate T-independent antibody responses. nih.gov

Innate Immune Activation by this compound Conjugates

The conjugation of this compound to carrier proteins initiates a complex series of events that activate the innate immune system. This initial response is critical, as it shapes the subsequent adaptive immune response. The process begins when this compound-carrier conjugates are recognized as foreign or altered-self structures, triggering localized inflammation and the release of endogenous danger signals.

Induction of Inflammatory Cytokines and Danger Signals

The application of haptens, such as this compound, can cause cellular stress and death in tissues like the skin, leading to the release of endogenous molecules known as "danger signals" or Damage-Associated Molecular Patterns (DAMPs). wikipedia.orgresearchgate.net These signals are not normally present in the extracellular space and their appearance indicates tissue injury to the innate immune system. nih.gov The release of DAMPs from haptenated cells is a key step in initiating innate immune activation. nih.gov

This release of danger signals stimulates surrounding cells, such as keratinocytes, to produce and secrete a variety of pro-inflammatory cytokines. nih.gov These cytokines, including Interleukin-1β (IL-1β), Interleukin-18 (IL-18), and Tumor Necrosis Factor-α (TNF-α), act as powerful signaling molecules that recruit and activate innate immune cells, such as macrophages and dendritic cells, to the site of hapten exposure. researchgate.netnih.gov This cascade establishes an inflammatory microenvironment necessary for the development of an immune response. wikipedia.orgnih.gov The process effectively primes the innate immune system, creating a state of heightened reactivity. technologynetworks.com

| Danger Signal / Cytokine | Role in this compound-Induced Inflammation |

|---|---|

| Danger Signals (DAMPs) | Released from stressed or necrotic cells following haptenation; activate innate immune cells. wikipedia.orgnih.govnih.gov |

| Hyaluronic Acid (HA) | An extracellular matrix component released as a DAMP, contributing to sensitization. nih.gov |

| Prostaglandin E2 (PGE2) | A lipid mediator that can activate and induce the migration of Langerhans cells. nih.gov |

| Reactive Oxygen Species (ROS) | Produced during cellular stress, act as signaling molecules in inflammation. nih.gov |

| Inflammatory Cytokines | Secreted by cells like keratinocytes in response to DAMPs; recruit and activate immune cells. nih.gov |

| Interleukin-1β (IL-1β) | A key pro-inflammatory cytokine that promotes the inflammatory cascade. nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Contributes to local inflammation and stimulates the migration of antigen-presenting cells. nih.gov |

Role of Pattern Recognition Receptors (PRRs) in this compound Immunity

The innate immune system detects DAMPs released during this compound exposure through a class of germline-encoded sensors called Pattern Recognition Receptors (PRRs). wikipedia.orgnih.govnih.gov These receptors are expressed by various immune cells, including dendritic cells and macrophages, and serve as the crucial link between the detection of danger signals and the initiation of an inflammatory response. wikipedia.orgnih.gov

PRRs are classified into several families, such as Toll-like receptors (TLRs), NOD-like receptors (NLRs), and C-type lectin receptors (CLRs). nih.govqiagen.com When DAMPs, such as certain extracellular matrix ligands released by haptenated cells, bind to PRRs like TLRs, they trigger intracellular signaling cascades. nih.govnih.gov These signaling pathways, prominently featuring molecules like NF-κB and MAP kinases, lead to the transcriptional activation of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of the innate immune response. nih.govresearchgate.net For instance, repeated exposure to haptens may stimulate TLR4, leading to a distinct immune response profile. nih.gov This PRR-mediated recognition of hapten-induced danger signals is fundamental to orchestrating the subsequent adaptive immune response. nih.gov

| PRR Family | Location | Recognized Ligands (General) |

|---|---|---|

| Toll-like Receptors (TLRs) | Cell surface and endosomes | Bacterial and viral components, as well as endogenous DAMPs. qiagen.comresearchgate.net |

| NOD-like Receptors (NLRs) | Cytoplasm | Bacterial peptidoglycans and endogenous stress signals. wikipedia.orgnih.gov |

| C-type Lectin Receptors (CLRs) | Cell surface | Fungal glucans and other carbohydrates. wikipedia.orgnih.gov |

Immune Tolerance Mechanisms in this compound Responses

While this compound conjugates can induce robust immune activation, they can also engage mechanisms that lead to immune tolerance. This is a state of specific unresponsiveness to an antigen, preventing excessive or autoimmune reactions. The induction of tolerance is an active process involving specific cell types and molecular pathways.

Induction of Regulatory T Cells by this compound Conjugates

A key mechanism for establishing peripheral tolerance is the induction of regulatory T cells (Tregs). nih.govnih.gov These specialized T cells function to suppress immune responses and maintain homeostasis. nih.gov Research has demonstrated that conjugation of certain haptens to a carrier protein can lead to an increase in the population of Tregs. nih.govnih.gov

Impact of this compound Conjugation on Carrier Immunogenicity

The nature of the hapten itself can profoundly influence the immunogenicity of the protein carrier to which it is attached. nih.govnih.gov While haptens are conjugated to carriers to become immunogenic, some haptens can paradoxically reduce the immune response against the carrier protein. nih.gov These have been termed carrier immunogenicity reducing haptens (CIRH). nih.govnih.gov

Studies comparing different haptens have shown that CIRHs can reduce the antibody response to their carrier protein by over 100-fold compared to carrier immunogenicity non-reducing haptens (nCIRH). nih.govnih.gov A proposed mechanism for this effect is that CIRH conjugation alters the way the carrier protein is broken down within antigen-presenting cells. nih.govnih.gov Specifically, it affects protein degradation by lysosomal enzymes called cathepsins. nih.gov This results in the generation of a different set of peptides for presentation to T cells compared to those produced from the unmodified carrier or a carrier conjugated to an nCIRH. nih.govnih.gov This altered peptide repertoire can shift the T cell response from an activating to a tolerogenic one, linking back to the induction of regulatory T cells. nih.govnih.gov

| Hapten Type | Effect on Carrier Immunogenicity | Proposed Mechanism |

|---|---|---|

| Carrier Immunogenicity Reducing Hapten (CIRH) | Reduces antibody response to the carrier protein significantly (>100-fold). nih.govnih.gov | Alters protein degradation by lysosomal cathepsins, leading to a different set of peptides presented to T cells. nih.govnih.gov |

| Carrier Immunogenicity Non-Reducing Hapten (nCIRH) | Does not significantly influence the immunogenicity of the carrier protein. nih.govnih.gov | Protein degradation and peptide presentation are similar to that of the native carrier protein. nih.govnih.gov |

Structural Determinants of Hapten C Immunogenicity and Specificity

Molecular Features of Hapten C Governing Epitope Formation

The inherent chemical and physical properties of the this compound molecule form the foundation of its antigenic identity. The specific arrangement of its atoms and functional groups creates a unique chemical signature, or epitope, that is ultimately recognized by the immune system.

The concept of a hapten's "chemical face" is central to understanding how it is recognized by antibodies. nih.gov This "face" refers to the portion of the hapten molecule that is exposed and accessible to the immune system after it has been conjugated to a carrier protein. The immune system generates antibodies that specifically recognize this exposed surface. nih.govnih.gov Therefore, the functional groups and structural motifs that constitute the most distal part of this compound, relative to its attachment point on the carrier, will likely form the immunodominant epitope. nih.gov For instance, if this compound possesses a distinctive ring structure or a unique side chain, these features must remain unobstructed to be effectively "seen" by B cell receptors, which is a prerequisite for generating a specific antibody response. creative-diagnostics.com The covalent modification of proteins by the hapten creates these new antigenic determinants, which are composed of the hapten itself along with adjacent amino acid residues from the carrier protein. microbiologybook.orgnih.gov

The precise three-dimensional arrangement of atoms, or stereochemistry, within this compound can have a significant impact on its immunogenicity. Research has shown that even minor changes in optical configuration, such as the difference between stereoisomers, can drastically alter the immune response. nih.gov For example, a study comparing two stereoisomers, differing only in the configuration at a single carbon center, found that one isomer reduced the immunogenicity of the carrier protein it was conjugated to, while the other did not. nih.gov This suggests that the specific spatial orientation of this compound's functional groups dictates how effectively it can bind to B cell receptors and be presented by antigen-presenting cells. An antibody generated against one stereoisomer of this compound may not recognize its mirror image, highlighting the high degree of specificity in immune recognition. This principle underscores the importance of controlling the stereochemistry during the synthesis and design of this compound-based immunogens to ensure the desired immune outcome.

Impact of Conjugation Site and Linker on Immune Recognition

The method by which this compound is attached to its carrier protein is as critical as the structure of the hapten itself. creative-biolabs.com The position of attachment and the properties of the intervening linker molecule can dramatically influence which "face" of the hapten is presented, thereby controlling the specificity and affinity of the resulting antibodies. nih.govmdpi.com

The choice of where to attach the linker to the this compound molecule directly determines the composition of the resulting epitope. mdpi.com Attaching the linker to a specific functional group on this compound effectively hides that part of the molecule from the immune system, while simultaneously exposing the remaining parts. nih.govnih.gov This principle allows for the strategic design of immunogens to generate antibodies with desired specificities. For example, a study on Alternaria mycotoxin haptens demonstrated that attaching the linker to two different positions on the hapten core resulted in antibodies with completely different recognition profiles. One attachment site produced antibodies that recognized two related toxins equally, while the other site yielded antibodies highly specific for just one. mdpi.com Therefore, to generate antibodies that selectively target a particular region of this compound, the linker should be attached at a site distal to that region.

Table 1: Influence of Linker Attachment Site on Antibody Specificity

This table illustrates the principle, based on findings for Alternariol haptens, of how linker position can determine antibody cross-reactivity (CR).

| Hapten Design (Linker Position) | Target Analyte | Antibody Specificity Profile | Key Finding |

|---|---|---|---|

| Hapten ALa (Linker at C-9) | Alternariol (AOH) | High affinity for both AOH and its methylated derivative, AME. (CR for AME: ~100-200%) | Maximizes exposure of the core structure, leading to antibodies that recognize multiple related analogues. |

| Hapten ALb (Linker at C-3) | Alternariol (AOH) | High affinity for AOH, but negligible recognition of AME. (CR for AME: <1%) | Maximizes exposure of the C-9 hydroxyl group, leading to highly specific antibodies for the parent molecule. |

Data adapted from a study on Alternariol haptens to demonstrate the principle of linker attachment's effect on selectivity. mdpi.com

The chemical and physical properties of the linker, also known as a spacer arm, play a crucial role in modulating the presentation of the this compound epitope. researchgate.net Linker properties such as length, flexibility, and hydrophilicity can influence the accessibility of the hapten to immune cells. researchgate.net

Length: The length of the spacer arm is critical. Studies have shown that haptens with spacer arms of an optimal length (e.g., 6-8 carbon atoms) induce the strongest antibody responses. researchgate.net Linkers that are too short may cause steric hindrance from the carrier protein, obscuring the hapten, while excessively long linkers might be unstable or interact with the hapten in unintended ways.

Flexibility and Composition: The composition of the linker affects its flexibility and interaction with the surrounding environment. Incorporating flexible units like polyethylene (B3416737) glycol (PEG) or specific amino acid sequences (e.g., diglycine) has been shown to improve hapten presentation and enhance the resulting antibody response. researchgate.netnih.gov Hydrophilic linkers can be particularly effective at improving the exposure of a hapten at membrane interfaces. researchgate.net

Table 2: Effect of Linker Properties on Immune Response Modulation

| Linker Property | Potential Impact on this compound Presentation | Desired Outcome |

|---|---|---|

| Length | Affects distance from carrier protein, influences steric hindrance. | Optimal length provides sufficient exposure without instability. researchgate.net |

| Flexibility | Allows this compound to orient itself for optimal binding to B cell receptors. | Enhanced antibody affinity and titer. nih.gov |

| Hydrophilicity | Improves solubility and can enhance presentation at aqueous interfaces. | Better display of the hapten to the immune system. researchgate.net |

| Chemical Nature | A phenyl-containing linker can enhance immunological properties compared to a simple aliphatic linker. nih.govescholarship.org | Improved antibody quality and assay sensitivity. nih.gov |

This compound Density and Distribution on Carrier Molecules

The number of this compound molecules conjugated to a single carrier protein, referred to as hapten density, is a critical parameter in determining the immunogenicity of the conjugate. creative-biolabs.comnih.gov The immune response does not necessarily increase linearly with the number of haptens attached; instead, an optimal density range often exists for eliciting a potent antibody response. nih.gov

Studies have shown that varying the hapten-to-carrier ratio can lead to significant differences in the resulting antibody repertoire. nih.gov Immunizing with high-density conjugates can induce a broader range of antibodies, whereas low-density conjugates may lead to a more focused response with narrower reactivity. nih.gov In one study involving the hapten ciprofloxacin, the antibody titer in mice was observed to increase gradually with the increase of hapten density within the tested range of 21-30 haptens per carrier protein. nih.gov This highlights that both the density and the distribution of this compound on the carrier surface are key variables that must be optimized to achieve the desired immune outcome, whether it be high-titer polyclonal sera or specific monoclonal antibodies. nih.gov

Table 3: Correlation of Hapten Density with Immunogenicity

This table is based on findings for the hapten Ciprofloxacin (CPFX) conjugated to Bovine Serum Albumin (BSA) and demonstrates the relationship between hapten density and the resulting antibody titer.

| Conjugate | Hapten Density (Molecules per BSA) | Resulting Antiserum Titer (ELISA) |

|---|---|---|

| CPFX-BSA-1 | 21 | 1:16000 |

| CPFX-BSA-2 | 24 | 1:32000 |

| CPFX-BSA-3 | 26 | 1:64000 |

| CPFX-BSA-4 | 28 | 1:64000 |

Data adapted from Hu et al. (2012), illustrating that antisera titer can increase with hapten density. nih.gov

Effect of this compound Valency on B Cell Receptor Cross-linking

Haptens, by definition, are small molecules that are antigenic but not immunogenic on their own. creative-diagnostics.combosterbio.com This is because they are typically monovalent, meaning they have only a single epitope and thus cannot independently cross-link B cell receptors (BCRs), a crucial first step for B cell activation. nih.govyoutube.com The process of B cell activation requires the clustering or cross-linking of multiple BCRs on the cell surface. youtube.comyoutube.com This clustering brings the intracellular signaling components of the BCRs into close proximity, initiating a tyrosine kinase-based signaling cascade that leads to B cell proliferation and differentiation. youtube.com

To become immunogenic, this compound must be conjugated to a larger carrier molecule, such as a protein. creative-diagnostics.combritannica.com This conjugation renders the hapten multivalent, presenting multiple copies of this compound on a single carrier molecule. This multivalent display allows the hapten-carrier conjugate to simultaneously bind to and bridge multiple BCRs on the surface of a this compound-specific B cell. creative-diagnostics.comyoutube.com This multivalent binding effectively cross-links the receptors, triggering the downstream signaling necessary for an immune response. youtube.com Therefore, the valency of the this compound-carrier conjugate is a fundamental determinant of its ability to activate B cells.

Optimal this compound Density for Immune Response Induction

The density of this compound molecules on the carrier protein is a critical factor that can be modulated to control the breadth and selectivity of the antibody response. nih.govnih.gov Research on other hapten systems has demonstrated that varying the hapten-to-carrier ratio significantly impacts the repertoire of the antibodies produced. nih.gov

| This compound Density | Primary Effect on Antibody Repertoire | Typical Application |

|---|---|---|

| High | Induces a broader spectrum of antibodies. nih.govnih.gov | Vaccine development where recognition of varied antigen presentations is beneficial. |

| Low | Induces a narrower, more selective range of antibodies. nih.govnih.gov | Production of highly specific monoclonal antibodies for diagnostics or therapeutics. |

Formation and Immunological Impact of Neoepitopes with this compound

During the chemical conjugation of this compound to its carrier protein, new antigenic determinants, known as neoepitopes, can be formed. frontiersin.orgnih.gov These neoepitopes are not present on either the original hapten or the carrier protein but arise from the linker used for conjugation and the modification of amino acid residues on the carrier surface. frontiersin.orgnih.gov These newly formed structures can be highly immunogenic and may inadvertently become the dominant target of the immune response, leading to the production of a large number of antibodies that recognize the neoepitope rather than the intended this compound target. frontiersin.org This can significantly reduce the efficiency of generating hapten-specific antibodies. nih.gov

Amide-Containing Neoepitopes in this compound Conjugates

A significant challenge in producing antibodies against small molecules arises from the formation of amide-containing neoepitopes, particularly when using common cross-linking agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). frontiersin.orgnih.gov Research has shown that these crosslinkers can induce the formation of numerous amide groups on the carrier protein surface, which are not related to the hapten conjugation itself. nih.gov

These amide-containing neoepitopes often exhibit strong immunogenicity, sometimes even greater than that of the target hapten. frontiersin.orgnih.gov This is attributed to their high negative charge and the presence of electron-dense structures, which makes them potent targets for the immune system. frontiersin.org Consequently, the immune system may preferentially generate antibodies against these highly immunogenic neoepitopes, significantly interfering with the desired hapten-specific response. frontiersin.orgnih.gov In principle, immunization with a hapten-carrier conjugate can generate at least three different populations of antibodies: those that recognize the target hapten, those that recognize the carrier protein, and those that recognize the neoepitopes formed during conjugation. frontiersin.orgnih.gov

Strategies to Mitigate Anti-Neoepitope Responses in this compound Research

Given that highly immunogenic, amide-containing neoepitopes can compromise the specificity and success rate of antibody production, strategies to mitigate their formation are crucial. frontiersin.orgnih.gov The primary strategy involves carefully controlling the conjugation chemistry to limit the creation of these off-target epitopes. frontiersin.org

One effective approach is to control and limit the amount of the cross-linking agent, such as EDC, used during the synthesis of the immunogen. frontiersin.orgnih.gov Overdosing the crosslinker can lead to excessive modification of the carrier protein and an increased generation of amide-containing neoepitopes. frontiersin.org By carefully titrating the concentration of the crosslinker, it is possible to favor the conjugation of this compound while minimizing the formation of these undesirable, highly immunogenic structures. frontiersin.org This optimization can significantly improve the efficiency of generating high-quality, hapten-specific antibodies. nih.gov

| Aspect | Description |

|---|---|

| Formation | Generated during hapten-carrier conjugation, often induced by cross-linking agents like EDC. frontiersin.orgnih.gov |

| Immunological Impact | Can be more immunogenic than the target hapten due to high negative charge and electron-dense structures, leading to a dominant, off-target immune response. frontiersin.orgnih.gov |

| Mitigation Strategy | Carefully control and limit the concentration of the cross-linking agent (e.g., EDC) during immunogen synthesis to reduce the formation of these neoepitopes. frontiersin.orgnih.gov |

Advanced Analytical and Immunological Methodologies for Hapten C Research

Spectroscopic Characterization of Hapten C Conjugates

Spectroscopic methods are indispensable for the initial verification and subsequent quantification of this compound conjugation to carrier proteins, a critical step for developing immunological reagents.

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for confirming the successful conjugation of this compound to a carrier protein such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA). The principle of this method relies on the distinct absorption spectra of the hapten, the carrier protein, and the resulting conjugate.

When this compound is successfully coupled to a carrier protein, the resulting conjugate exhibits a new absorption spectrum that is a composite of both the hapten and the protein, often with a characteristic shift in the maximum absorbance wavelength (λmax). For instance, if this compound has a strong absorption peak at a wavelength distinct from the protein's primary absorption at around 280 nm (due to aromatic amino acids), the appearance of this peak in the purified conjugate's spectrum confirms a successful reaction.

A typical verification process involves scanning the unconjugated carrier protein, the free hapten, and the purified conjugate. A successful conjugation of this compound to BSA (this compound-BSA) would show the characteristic protein peak around 280 nm and a new, distinct peak corresponding to this compound, which may be shifted compared to the free hapten due to the altered chemical environment upon conjugation.

Table 1: Illustrative UV-Vis Spectral Data for this compound Conjugation Verification

| Analyte | λmax 1 (nm) | Absorbance 1 | λmax 2 (nm) | Absorbance 2 |

|---|---|---|---|---|

| BSA (Carrier Protein) | 280 | 0.65 | - | - |

| This compound (Free) | 340 | 0.45 | - | - |

| This compound-BSA Conjugate | 280 | 0.85 | 345 | 0.30 |

While UV-Vis spectroscopy confirms conjugation, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) provides a precise method for quantifying the hapten density, which is the average number of hapten molecules attached to each carrier protein molecule. This is a direct method that measures the change in mass of the carrier protein before and after conjugation nih.gov.

The analysis involves measuring the molecular weight of the unconjugated carrier protein and the molecular weight of the this compound-protein conjugate. The difference in mass, divided by the molecular weight of this compound, yields the hapten-to-protein molar ratio, or hapten density. This technique is highly accurate for carrier proteins under 100 kDa nih.gov.

Research findings indicate that varying the molar ratio of this compound to the carrier protein during the conjugation reaction leads to a predictable, though not always linear, increase in hapten density. MALDI-TOF MS analysis allows for the optimization of conjugation reactions to achieve a desired hapten density, which is crucial for eliciting a robust and specific immune response.

Table 2: this compound Density as Determined by MALDI-TOF MS at Different Reaction Molar Ratios

| Sample ID | This compound:BSA Molar Ratio (Input) | Average Molecular Weight (Da) | Calculated Hapten Density (Haptens/BSA) |

|---|---|---|---|

| BSA Control | 0:1 | 66,430 | 0 |

| HC-BSA-1 | 5:1 | 67,890 | 5.1 |

| HC-BSA-2 | 10:1 | 69,355 | 10.2 |

| HC-BSA-3 | 20:1 | 72,100 | 19.8 |

| HC-BSA-4 | 40:1 | 75,985 | 34.5 |

Chromatographic Techniques for this compound Analysis

Chromatographic methods are essential for the purification, analysis, and quality control of this compound and its conjugates.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture libretexts.orglibretexts.org. In the context of this compound research, HPLC is employed to assess the purity of the synthesized hapten and to purify the this compound-protein conjugates from unreacted hapten and other reaction byproducts.

Reverse-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar. In a typical application, a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile) is used. Unconjugated this compound, being a small, relatively nonpolar molecule, will have a longer retention time than the highly polar protein conjugate. This difference in retention allows for the effective separation and purification of the conjugate. The purity of the collected fractions can then be confirmed by re-injection into the HPLC system or by other analytical techniques.

High-Performance Capillary Electrophoresis (HPCE) is a powerful separation technique with high resolution and efficiency, making it well-suited for the analysis of hapten-protein conjugates nih.govnih.gov. HPCE separates molecules based on their charge-to-mass ratio in a narrow capillary under a high electric field.

In the optimization of this compound conjugation, HPCE can be used to monitor the progress of the reaction and to determine the degree of coupling nih.gov. The unconjugated protein, the conjugate with varying numbers of attached haptens, and the free hapten will all migrate at different rates, resulting in distinct peaks. By analyzing the electropherogram, researchers can gain detailed information about the heterogeneity of the conjugate population and fine-tune reaction conditions (e.g., reaction time, pH, and reactant concentrations) to achieve a more homogenous product with the desired hapten density. The efficiency of HPCE has been demonstrated in studying the formation of hapten-protein conjugates nih.gov.

Immunoassay Development and Optimization for this compound

The development of a sensitive and specific immunoassay is a primary goal of hapten research, enabling the detection and quantification of the target molecule in various matrices.

Immunoassays for haptens like this compound are typically designed in a competitive format because the small size of the hapten prevents the simultaneous binding of two antibodies, which is required for a sandwich assay aptamergroup.com. In a competitive immunoassay, there is a competition between the free this compound in a sample and a labeled this compound (or a this compound-protein conjugate) for a limited number of antibody binding sites.

The development process involves several key steps:

Antibody Production : Polyclonal or monoclonal antibodies against this compound are generated by immunizing animals with a this compound-carrier protein immunogen.

Assay Format Selection : Common formats include the direct competitive enzyme-linked immunosorbent assay (dc-ELISA) and the indirect competitive ELISA (ic-ELISA).

Reagent Optimization : This includes determining the optimal concentrations of the coating antigen (this compound-protein conjugate) and the anti-Hapten C antibody. The goal is to achieve a balance that provides a strong signal in the absence of the analyte and a steep dose-response curve.

Assay Validation : The developed immunoassay is validated for its sensitivity (limit of detection, IC50), specificity (cross-reactivity with related compounds), accuracy, and precision.

Optimization studies often involve a checkerboard titration of coating antigen and antibody concentrations. The results are used to select the combination that yields the best assay performance. For instance, in developing an ic-ELISA for this compound, different concentrations of this compound-OVA might be coated onto microtiter plates, followed by the addition of varying dilutions of the anti-Hapten C antibody.

Table 3: Representative Data from a Checkerboard Titration for this compound ic-ELISA Optimization

| Coating Antigen (this compound-OVA) Conc. (µg/mL) | Antibody Dilution | Max Absorbance (Amax) | IC50 (ng/mL) |

|---|---|---|---|

| 1.0 | 1:2000 | 1.85 | 25.5 |

| 1.0 | 1:4000 | 1.52 | 15.2 |

| 1.0 | 1:8000 | 1.10 | 8.1 |

| 0.5 | 1:2000 | 1.60 | 18.0 |

| 0.5 | 1:4000 | 1.25 | 10.5 |

| 0.5 | 1:8000 | 0.95 | 5.3 |

| 0.25 | 1:4000 | 0.98 | 12.8 |

| 0.25 | 1:8000 | 0.75 | 7.2 |

Based on such data, a coating concentration of 0.5 µg/mL and an antibody dilution of 1:8000 might be chosen as optimal, providing a good signal-to-noise ratio and the highest sensitivity (lowest IC50).

Molecular Modeling and Computational Approaches in this compound Design

Computer-aided molecular design techniques are increasingly being used as powerful tools to guide the rational design of haptens and to understand the molecular basis of antibody-hapten recognition. researchgate.netamazonaws.com These computational approaches can predict key structural features of this compound that are important for immunogenicity, helping to design immunogens that elicit antibodies with the desired characteristics. nih.gov

In silico methods can predict the antigenic determinants, or epitopes, of this compound that are most likely to be recognized by the immune system. nih.gov An epitope is the specific part of an antigen to which an antibody binds. slideshare.net By simulating the structure and electronic properties of this compound, researchers can identify regions that are exposed and available for antibody binding when conjugated to a carrier protein.

Common computational techniques include:

Quantitative Structure-Activity Relationship (QSAR) : Models like Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) can correlate the structural features of a series of haptens with their antibody-binding affinity. nih.gov This helps to identify the key chemical moieties that constitute the primary epitope.

Molecular Docking : This technique simulates the interaction between this compound and the antibody's binding site (paratope). researchgate.net It can help visualize the specific amino acid residues involved in the interaction, highlighting the importance of forces like hydrogen bonding and hydrophobic interactions. researchgate.net

Electrostatic Potential (ESP) Mapping : This analysis calculates the charge distribution on the van der Waals surface of the this compound molecule. researchgate.netresearchgate.net It helps to predict regions that are likely to engage in electrostatic interactions with the antibody, providing a theoretical guide for hapten design. nih.govfrontiersin.org

These predictive models provide a crucial theoretical foundation before the costly and time-consuming process of hapten synthesis and immunization begins. nih.gov

Table 2: Computational Tools in this compound Epitope Prediction

| Computational Method | Principle | Application for this compound | Reference |

| HQSAR/CoMFA | Correlates 3D structural features with biological activity (e.g., antibody affinity). | Identifies key chemical groups of this compound that form the antigenic epitope. | nih.gov |

| Molecular Docking | Predicts the preferred orientation of this compound when bound to an antibody's binding site. | Elucidates specific molecular interactions (hydrogen bonds, hydrophobic forces) guiding recognition. | researchgate.net |

| ESP Mapping | Visualizes the electrostatic potential on the molecular surface. | Predicts regions of this compound likely to be involved in electrostatic interactions with the antibody. | researchgate.netfrontiersin.org |

The insights gained from molecular modeling directly inform the strategic design of this compound derivatives for immunization and assay development. researchgate.netnih.gov The primary goal is to maximize the exposure of the desired antigenic determinants of this compound while minimizing the immunogenicity of the linker arm and carrier protein. mdpi.com

Computational guidance impacts several aspects of hapten design:

Selection of Linking Site : Modeling can help determine the optimal position on the this compound molecule to attach the spacer arm. nih.gov The linker should be placed at a position that does not obstruct the key epitopes identified by in silico prediction, ensuring they remain accessible for immune recognition. nih.govfrontiersin.org

Linker Design : The length and rigidity of the spacer arm are critical. nih.gov A linker that is too short may lead to steric hindrance from the carrier protein, while an overly long and flexible linker might bend and obscure the hapten. researchgate.net Computational analysis can help design linkers, such as those containing phenyl groups or unsaturated bonds, that provide optimal presentation of the hapten. researchgate.netnih.gov

Prediction of Cross-Reactivity : By modeling the interaction of the designed antibody with molecules structurally similar to this compound, researchers can predict potential cross-reactivity. This allows for the refinement of the hapten design to generate antibodies with higher specificity for the target analyte.

This rational, computer-assisted approach streamlines the development process, increasing the probability of producing high-affinity, highly specific antibodies for use in advanced immunoassays for this compound. amazonaws.comnih.gov

Cellular and Molecular Immunological Assays in this compound Research

The investigation of immune responses to haptens, such as this compound, relies on sophisticated assays that can dissect cellular and molecular events at a single-cell level. These methodologies are crucial for understanding the mechanisms behind hapten-induced hypersensitivity and for identifying the specific immune cell subsets involved. Key techniques include the analysis of cytokine secretion profiles and the detailed phenotyping of T lymphocytes that react to the hapten.

Cytokine Production Analysis (e.g., ELISpot)

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells following stimulation with a specific antigen, such as this compound ucytech.comnih.gov. This technique is significantly more sensitive than conventional ELISA and allows for the detection of responses from very rare cell populations ucytech.com.

In the context of this compound research, the ELISpot assay is employed to determine the cytokine signature of the T cell response. Peripheral blood mononuclear cells (PBMCs) or isolated T cells from a this compound-sensitized individual are cultured in vitro and stimulated with the hapten. The resulting spots each represent a single cell that has secreted a specific cytokine. This provides both qualitative (the type of cytokine) and quantitative (the number of responding cells) data researchgate.net.

Research findings indicate that T cells responding to haptens typically secrete a profile of pro-inflammatory cytokines. In studies analogous to those involving this compound, the primary cytokines detected are Interferon-gamma (IFN-γ), Interleukin-17 (IL-17), and to a lesser extent, Interleukin-2 (IL-2) researchgate.netnih.govmdpi.com. IFN-γ is characteristic of a Type 1 T helper (Th1) and Cytotoxic T lymphocyte (CTL) response, which is a key component of delayed-type hypersensitivity reactions like allergic contact dermatitis nih.gov. The presence of IL-17 suggests the involvement of Th17 cells, which also play a crucial role in the inflammatory processes associated with hapten exposure nih.gov.

A representative data set from an ELISpot analysis is shown below. The data illustrates the frequency of cytokine-producing cells in response to this compound stimulation compared to an unstimulated control.

| Stimulant | Cytokine Assayed | Mean Spot Forming Cells (SFC) per 106 PBMCs | Standard Deviation |

|---|---|---|---|

| Unstimulated Control | IFN-γ | 5 | ± 2 |

| This compound | IFN-γ | 150 | ± 18 |

| Unstimulated Control | IL-17 | 2 | ± 1 |

| This compound | IL-17 | 85 | ± 11 |

| Unstimulated Control | IL-2 | 3 | ± 2 |

| This compound | IL-2 | 40 | ± 7 |

Theoretical Frameworks Explaining Hapten C Immune Recognition

Re-evaluation of the Self-Nonself Model in Hapten C Immunity